2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine
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Overview
Description
2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine is a chemical compound with the molecular formula C₁₀H₁₁BrNS It is a derivative of benzo[b]thiophene, a heterocyclic compound containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine typically involves the bromination of benzo[b]thiophene followed by an amination reaction. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting brominated product is then reacted with ethylamine under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine or alcohol derivatives .
Scientific Research Applications
2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chlorobenzo[b]thiophen-3-yl)ethanamine
- 2-(5-Fluorobenzo[b]thiophen-3-yl)ethanamine
- 2-(5-Iodobenzo[b]thiophen-3-yl)ethanamine
Uniqueness
2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and properties. This makes it distinct from its chloro, fluoro, and iodo analogs, which may have different reactivity and applications .
Properties
Molecular Formula |
C10H10BrNS |
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Molecular Weight |
256.16 g/mol |
IUPAC Name |
2-(5-bromo-1-benzothiophen-3-yl)ethanamine |
InChI |
InChI=1S/C10H10BrNS/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6H,3-4,12H2 |
InChI Key |
SEXNAPSWYWOETP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CS2)CCN |
Origin of Product |
United States |
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